Cas no 1016891-05-6 (6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)

6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
- Z219105722
- 6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile
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- MDL: MFCD09936073
- インチ: 1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2
- InChIKey: CJXYKZNNQVWEDC-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)N1CCN(C2C=CC(C#N)=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 282.128075g/mol
- どういたいしつりょう: 282.128075g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 377
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.2
- ぶんしりょう: 282.32g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 498.4±45.0 °C at 760 mmHg
- フラッシュポイント: 255.2±28.7 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM405201-1g |
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95%+ | 1g |
$738 | 2022-09-04 | |
Enamine | EN300-99217-1.0g |
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95.0% | 1.0g |
$671.0 | 2025-02-21 | |
Enamine | EN300-99217-2.5g |
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95.0% | 2.5g |
$1315.0 | 2025-02-21 | |
Enamine | EN300-99217-0.25g |
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95.0% | 0.25g |
$331.0 | 2025-02-21 | |
Enamine | EN300-99217-0.5g |
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95.0% | 0.5g |
$524.0 | 2025-02-21 | |
Enamine | EN300-99217-1g |
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95% | 1g |
$671.0 | 2023-09-01 | |
1PlusChem | 1P019UB3-5g |
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95% | 5g |
$2460.00 | 2025-03-04 | |
Aaron | AR019UJF-100mg |
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95% | 100mg |
$344.00 | 2025-02-08 | |
A2B Chem LLC | AV37999-2.5g |
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95% | 2.5g |
$1420.00 | 2024-04-20 | |
A2B Chem LLC | AV37999-5g |
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile |
1016891-05-6 | 95% | 5g |
$2083.00 | 2024-04-20 |
6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrileに関する追加情報
Introduction to 6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile (CAS No. 1016891-05-6)
6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile, identified by its CAS number 1016891-05-6, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the pharmaceutical industry. The unique structural features of this molecule, particularly the combination of a piperazine ring and a pyridine core substituted with a nitrile group, contribute to its intriguing pharmacological properties.
The chemical structure of 6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile encompasses several key functional groups that are critical for its biological activity. The piperazine moiety is known for its ability to interact with various biological targets, including enzymes and receptors, while the pyridine ring provides additional binding sites. The presence of a nitrile group at the 3-position of the pyridine ring further enhances its potential as a pharmacophore.
In recent years, there has been growing interest in developing novel compounds that can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. 6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile has emerged as a compound of interest in this context due to its structural similarity to known psychotropic agents. Its ability to interact with neurotransmitter receptors has led to investigations into its potential therapeutic applications in conditions such as depression, anxiety, and neurodegenerative disorders.
One of the most compelling aspects of 6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile is its synthetic accessibility. The compound can be synthesized through well-established organic reactions, making it feasible for large-scale production and further derivatization. This synthetic flexibility allows researchers to explore various structural modifications aimed at optimizing its pharmacological profile. For instance, introducing different substituents on the fluorophenyl ring or altering the nitrile group can lead to compounds with enhanced potency or selectivity.
The pharmacological evaluation of 6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile has revealed several interesting properties. Preclinical studies have demonstrated its ability to bind to specific neurotransmitter receptors, such as the dopamine D2 receptor and serotonin 5-HT2A receptor. These interactions suggest that the compound may have an impact on neurotransmitter signaling pathways, which could be exploited for therapeutic purposes.
In addition to its potential as a standalone therapeutic agent, 6-4-(4-fluorophenyl)piperazin -1 - ylpyridine -3 -carbonitrile has also been explored as a building block for more complex molecules. By incorporating this scaffold into larger structures, researchers can design compounds with tailored biological activities. This approach has been particularly useful in drug discovery efforts aimed at identifying novel treatments for neurological and psychiatric disorders.
The development of new pharmaceuticals relies heavily on understanding the molecular interactions that govern biological processes. The unique properties of 6 - 4 - ( 4 - Fluorophenyl ) Piperazin -1 - ylpyridine -3 -carbonitrile make it an invaluable tool for studying these interactions. Its ability to modulate neurotransmitter receptors provides insights into the mechanisms underlying various neurological conditions and offers opportunities for developing targeted therapies.
The use of computational methods has further enhanced the study of 6 - 4 - ( 4 - Fluorophenyl ) Piperazin -1 - ylpyridine -3 -carbonitrile. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These predictions can guide experimental efforts and help in designing more effective derivatives. By integrating experimental data with computational insights, scientists can accelerate the discovery process and bring new treatments to patients more quickly.
The future prospects for 6 - 4 - ( 4 - Fluorophenyl ) Piperazin -1 - ylpyridine -3 -carbonitrile are promising. Ongoing research aims to uncover additional biological activities and explore new therapeutic applications. As our understanding of neurological disorders continues to grow, compounds like this one will play an increasingly important role in developing innovative treatments.
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